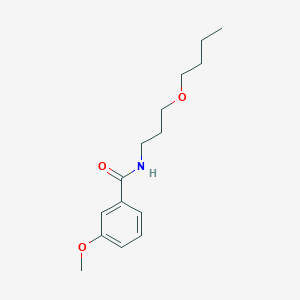![molecular formula C24H25N3O3S B4701971 4-methyl-N-{3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4701971.png)
4-methyl-N-{3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide
Übersicht
Beschreibung
4-methyl-N-{3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide is a chemical compound used in scientific research for its unique properties. This compound is commonly referred to as MPB or MPB-PEA, and it is a potent inhibitor of the enzyme phosphodiesterase 10A (PDE10A).
Wirkmechanismus
MPB acts as a selective inhibitor of 4-methyl-N-{3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide, which is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting 4-methyl-N-{3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide, MPB increases the levels of cAMP and cGMP, which can lead to increased dopamine release and improved cognitive function.
Biochemical and Physiological Effects:
MPB has been shown to have a variety of biochemical and physiological effects, including improving cognitive function, reducing motor deficits, and modulating dopamine release. It has also been shown to have anti-inflammatory and anti-oxidant properties, which may have therapeutic implications for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPB in lab experiments is its potency as a 4-methyl-N-{3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide inhibitor, which allows for precise modulation of cAMP and cGMP levels. However, one limitation is its relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several potential future directions for research on MPB, including:
1. Further investigation of its therapeutic potential in various diseases, including schizophrenia, Huntington's disease, and Parkinson's disease.
2. Development of more potent and selective 4-methyl-N-{3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide inhibitors based on the structure of MPB.
3. Investigation of the anti-inflammatory and anti-oxidant properties of MPB and their potential therapeutic implications.
4. Exploration of the role of MPB in modulating other neurotransmitter systems, such as serotonin and norepinephrine.
5. Investigation of the potential use of MPB in combination with other drugs for synergistic effects in treating various diseases.
Wissenschaftliche Forschungsanwendungen
MPB has been extensively studied for its potential therapeutic applications in various diseases, including schizophrenia, Huntington's disease, and Parkinson's disease. It has been shown to improve cognitive function, reduce motor deficits, and modulate dopamine release in animal models.
Eigenschaften
IUPAC Name |
4-methyl-N-[3-(4-phenylpiperazine-1-carbonyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-19-10-12-23(13-11-19)31(29,30)25-21-7-5-6-20(18-21)24(28)27-16-14-26(15-17-27)22-8-3-2-4-9-22/h2-13,18,25H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHJGLIEVKMUPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(4-tert-butylcyclohexyl)carbonyl]-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B4701900.png)
![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]pentanamide](/img/structure/B4701914.png)
![3,6-dicyclopropyl-N-[4-(difluoromethoxy)phenyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4701918.png)
![ethyl N-({[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)glycinate](/img/structure/B4701924.png)
![ethyl 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4701925.png)
![2-bromo-N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4701944.png)
![N'-[4-chloro-1-(4-fluorophenyl)butylidene]-4-methoxybenzenesulfonohydrazide](/img/structure/B4701945.png)

![2-cyano-N-[1-(2,5-dimethylphenyl)ethyl]-3-(5-ethyl-2-thienyl)acrylamide](/img/structure/B4701953.png)
![3-(3-pyridinylmethyl)-1-(tetrahydro-2-furanylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4701958.png)
![2-[({3-[(methylamino)carbonyl]phenyl}amino)carbonyl]benzoic acid](/img/structure/B4701965.png)

![3-[2-(2-chloro-4,6-dimethylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4701979.png)
